Methyl 3-(4-pyridyl)propanoate
Overview
Description
“Methyl 3-(4-pyridyl)propanoate” is an organic compound with the molecular formula C9H11NO2 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by Inchi Code: 1S/C9H11NO2/c1-12-9(11)3-2-8-4-6-10-7-5-8/h4-7H,2-3H2,1H3 . Unfortunately, the detailed molecular structure analysis is not available in the retrieved resources.Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 165.19 .Scientific Research Applications
Stereoselective Synthesis
Methyl 3-(4-pyridyl)propanoate plays a crucial role as a starting material in synthesizing various pharmacologically active compounds. A notable example is its use in the synthesis of RWJ-53308, an orally active antagonist of the platelet fibrinogen receptor, GP IIb/IIIa antagonist. The process involves an efficient stereoselective synthesis, highlighting the compound's significance in medicinal chemistry (Zhong et al., 1999).
Inhibition of Enzymes
Research has shown that esters of 3- and 4-pyridylacetic acid, which include derivatives of this compound, exhibit inhibitory activity toward specific human enzymes. These compounds are significant in developing inhibitors for hormone-dependent prostatic cancer, as they demonstrate potent inhibition of certain enzymes critical in androgen biosynthesis (Rowlands et al., 1995).
Pyrolysis Studies
The compound's behavior under pyrolysis conditions has been studied, providing insights into its thermal decomposition pathways. Such studies are essential for understanding the thermal stability and decomposition mechanisms of this compound under different conditions, which is crucial for its safe handling and application in various fields (Zhao et al., 2013).
Comparative Kinetic Studies
Comparative studies of the chemical kinetics of methyl and ethyl propanoate, including this compound, have been conducted. These studies provide valuable data on the reaction rates and mechanisms under different conditions, aiding in the compound's efficient use in various chemical processes (Farooq et al., 2014).
Synthesis of Complex Molecules
Research also includes the synthesis of complex molecules where this compound serves as an intermediate or a reactant. This highlights its importance in the synthesis of diverse molecular structures used in pharmaceuticals and other industries (Huansheng, 2013).
Safety and Hazards
“Methyl 3-(4-pyridyl)propanoate” is classified under the GHS07 hazard class . The hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Mechanism of Action
The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, would influence its bioavailability. Factors such as the compound’s polarity, size, and charge can affect these properties .
The result of the compound’s action would be changes at the molecular and cellular level, which could lead to observable effects at the tissue or organism level.
The action environment, including factors such as pH, temperature, and the presence of other molecules, can influence the compound’s action, efficacy, and stability .
Properties
IUPAC Name |
methyl 3-pyridin-4-ylpropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-12-9(11)3-2-8-4-6-10-7-5-8/h4-7H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAIXBISQDJNKFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC=NC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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